N-[3-(dimethylamino)propyl]-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
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Overview
Description
N-[3-(dimethylamino)propyl]-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(dimethylamino)propyl]-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting 2-methyl-4-nitro-1H-imidazole with appropriate reagents under controlled conditions.
Attachment of the acetamide group: The imidazole derivative is then reacted with an acetamide precursor to form the desired compound.
Introduction of the dimethylamino group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Employed in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
N-[3-(dimethylamino)propyl]-2-(2-methyl-1H-imidazol-1-yl)acetamide: Lacks the nitro group, leading to different reactivity and applications.
N-[3-(dimethylamino)propyl]-2-(2-chloro-4-nitro-1H-imidazol-1-yl)acetamide: Contains a chloro group, which can alter its chemical properties and biological activity.
Uniqueness:
- The presence of both the nitro and dimethylamino groups in N-[3-(dimethylamino)propyl]-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide provides a unique combination of reactivity and potential biological activity.
- The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H19N5O3 |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(2-methyl-4-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C11H19N5O3/c1-9-13-10(16(18)19)7-15(9)8-11(17)12-5-4-6-14(2)3/h7H,4-6,8H2,1-3H3,(H,12,17) |
InChI Key |
WYKFHTCBTXCEFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NCCCN(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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